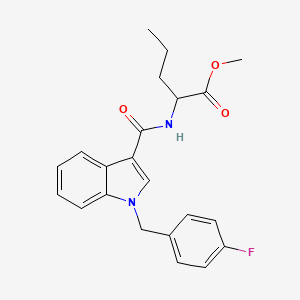
Mep-fubica
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEP-FUBICA involves the reaction of 4-fluorobenzyl chloride with indole-3-carboxylic acid to form an intermediate, which is then reacted with methyl norvalinate under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and precise control of reaction conditions would be essential for consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
MEP-FUBICA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
MEP-FUBICA is primarily used in scientific research as an analytical reference standard. Its applications include:
Chemistry: Used in the study of synthetic cannabinoids and their chemical properties.
Medicine: Research into its potential therapeutic effects and toxicological properties.
Mechanism of Action
The exact mechanism of action of MEP-FUBICA is not well understood. as a synthetic cannabinoid, it is likely to interact with cannabinoid receptors in the body, such as CB1 and CB2 receptors. These interactions can influence various physiological processes, including pain perception, mood, and appetite .
Comparison with Similar Compounds
Similar Compounds
MMB-FUBICA: An isomer of MEP-FUBICA with similar chemical properties.
ADB-FUBIATA: Another synthetic cannabinoid with a different chemical structure but similar applications.
AFUBIATA: A synthetic cannabinoid with a different linker structure
Uniqueness
This compound is unique due to its specific chemical structure, which includes a 4-fluorobenzyl group and an indole-3-carboxamido moiety. This structure differentiates it from other synthetic cannabinoids and may result in distinct chemical and biological properties .
Properties
Molecular Formula |
C22H23FN2O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26) |
InChI Key |
NJKBTNATMCPTGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















